molecular formula C22H23NO B15019842 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide

Katalognummer: B15019842
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: SRPIXAJTEIXPDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide is an organic compound with the molecular formula C22H23NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a naphthalen-1-ylmethyl group attached to the benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with naphthalen-1-ylmethylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired benzamide derivative.

Another method involves the Ritter reaction, where tert-butyl alcohol reacts with naphthalen-1-ylmethylamine in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired amide . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:

  • 4-tert-butyl-N-(2-phenylethyl)benzamide
  • 4-tert-butyl-N-(1-phenylethyl)benzamide
  • 4-tert-butyl-N-(2,6-diethylphenyl)benzamide

These compounds share structural similarities but differ in the substituents attached to the benzamide core. The presence of the naphthalen-1-ylmethyl group in this compound imparts unique properties, such as enhanced stability and potential biological activity, distinguishing it from other benzamide derivatives .

Eigenschaften

Molekularformel

C22H23NO

Molekulargewicht

317.4 g/mol

IUPAC-Name

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO/c1-22(2,3)19-13-11-17(12-14-19)21(24)23-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15H2,1-3H3,(H,23,24)

InChI-Schlüssel

SRPIXAJTEIXPDA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.